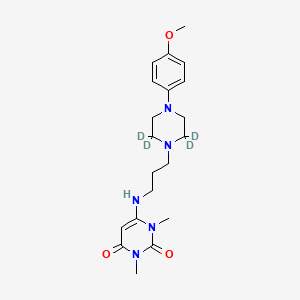

6-Amino-3-methyluracil-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

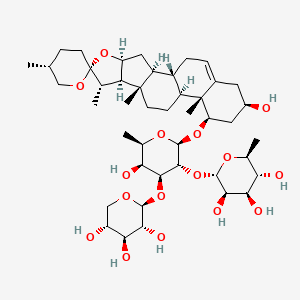

6-Amino-3-methyluracil-d3 is the labelled analogue of 6-Amino-5-nitroso-3-methyluracil, which may be an inhibitor of superoxide dismutase .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection. This method allows for the smooth substitution at N -3 even when base-labile or heat sensitive halide reagents are employed .Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyluracil-d3 can be found in various databases such as PubChem and NIST Chemistry WebBook .Chemical Reactions Analysis

The fecal metabolome provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . The ratio of 5-acetylamino-6-amino-3-methyluracil and 1,3-dimethylurate was found to be associated with a locus on chromosome 8 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-3-methyluracil-d3 can be found in databases such as PubChem and ChemSpider . It has a molecular weight of 144.15 g/mol, a topological polar surface area of 75.4 Ų, and an exact mass of 144.072656712 g/mol .Applications De Recherche Scientifique

Design and Synthesis of New Derivatives

6-Amino-3-methyluracil-d3 is used in the design and synthesis of new derivatives. The condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes gives six Schiff base derivatives. These derivatives are then brought into cyclizations with sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to afford new dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones containing a 1,3-dimethyluracil fragment .

Antimicrobial Activities

The newly synthesized compounds based on 6-Amino-3-methyluracil-d3 have shown promising antimicrobial activities against some bacterial and fungal strains .

Antioxidant Activities

These compounds also exhibit antioxidant activities. In fact, the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .

Anticancer Activities

Uracil derivatives, including 6-Amino-3-methyluracil-d3, have a broad spectrum of pharmacological activities such as anticancer .

Anti-leukemia Activities

These compounds also show anti-leukemia activities .

Antiviral Activities

Uracil derivatives have antiviral activities against encephalitis viruses and enteroviruses .

Synthesis of Heteroaromatics

Uracils, including 6-Amino-3-methyluracil-d3, are adaptable reagents for the synthesis of heteroaromatics .

Catalyst in Chemical Reactions

6-Amino-3-methyluracil-d3 has been used as a catalyst in chemical reactions. An endeavour has been made towards the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .

Orientations Futures

The fecal metabolome, which includes metabolites like 6-Amino-3-methyluracil-d3, provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . This area of research is promising for understanding the complex metabolism of various compounds and their impact on human health .

Mécanisme D'action

Target of Action

6-Amino-3-methyluracil-d3, a derivative of uracil, is primarily involved in the synthesis of various heterocyclic structures . It plays a significant role as an intermediate in the synthesis of purines, which constitute the basic nucleus of a number of medicinally active molecules .

Mode of Action

The compound interacts with its targets through a process known as aminomethylation . This process involves the reaction of 6-methyluracil with formaldehyde and secondary amines . The direction of the aminomethylation is significantly determined by the presence of a substituent at C-5 .

Biochemical Pathways

The biochemical pathways affected by 6-Amino-3-methyluracil-d3 are primarily related to the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures play a crucial role in the metabolism and heredity mechanisms of living organisms .

Result of Action

The result of the action of 6-Amino-3-methyluracil-d3 is the formation of various heterocyclic structures . These structures have a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-Amino-3-methyluracil-d3. For instance, the use of equimolar amounts of the reagents in refluxing ethanol led to the formation of 5-(tetrahydroisoquinolyl)uracils . Replacing ethanol by dioxane increased the yields, while the use of a two-fold excess of formaldehyde favored the formation of side products .

Propriétés

IUPAC Name |

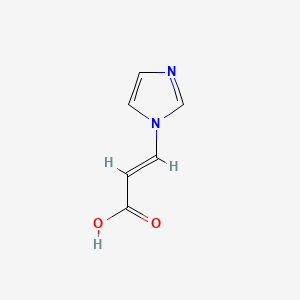

6-amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyluracil-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)